

Application Notes and Protocols: Favipiravir (T-705) in Influenza and Dengue Virus Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antiviral agent 5

Cat. No.: B10831351

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Favipiravir (also known as T-705) is a potent, broad-spectrum antiviral agent with demonstrated activity against a range of RNA viruses.[1][2] Its primary mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many viruses.[1][3][4] Originally developed for influenza, its efficacy has been explored against other significant viral pathogens, including Dengue virus. These application notes provide a summary of the in vitro efficacy of Favipiravir against Influenza and Dengue viruses, along with detailed protocols for key experimental assays.

Data Presentation

The antiviral activity of Favipiravir has been assessed in various cell lines against multiple strains of Influenza and Dengue viruses. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which indicates the therapeutic window of the compound.

Table 1: In Vitro Efficacy of Favipiravir against Influenza Virus

Virus Strain	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI = CC50/EC50)
Influenza A/California/07/2009 (H1N1)	MDCK	1.9 - 7.8	>2000	>256 - >1052
Oseltamivir-Resistant H1N1	MDCK	0.8 - 2.5	>2000	>800 - >2500
Avian Influenza A (H5N1)	MDCK	0.2 - 0.6	>2000	>3333 - >10000
Influenza B/Florida/4/2006	MDCK	0.3 - 1.0	>2000	>2000 - >6667

Note: EC50 and CC50 values can vary depending on the specific cell line, assay method, and virus strain used.

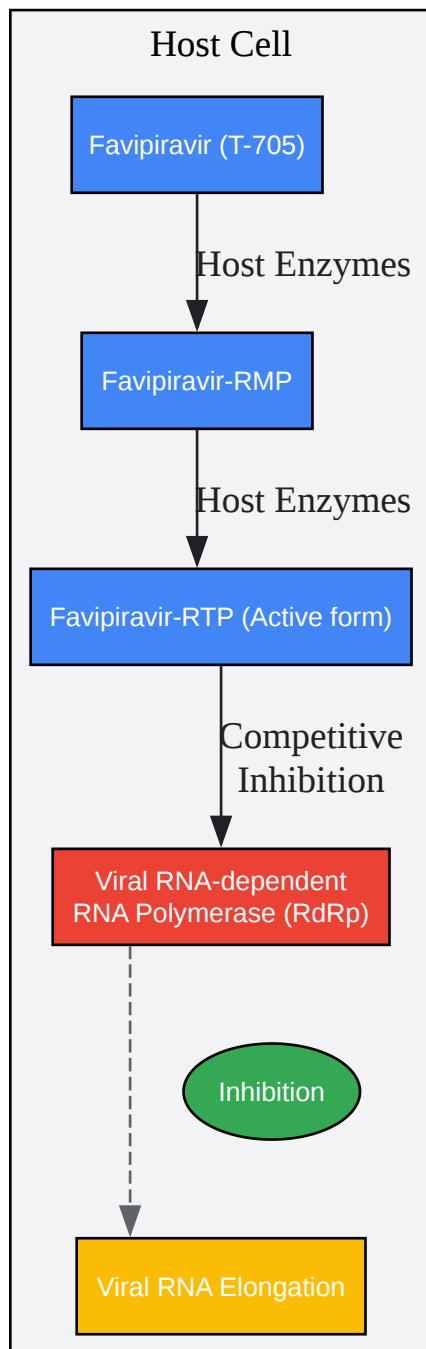
Table 2: In Vitro Efficacy of Favipiravir against Dengue Virus

Virus Serotype	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI = CC50/EC50)
DENV-1	Vero E6	17.33 (2.72 μg/mL)	998.9 (156.78 μg/mL)	58
DENV-2	Huh7	23.75	>400	>16.8
DENV-2	SK-N-MC	49.44	>400	>8.1
DENV-2	HFF-1	37.38	>400	>10.7

Note: The efficacy of Favipiravir can be cell-line dependent.

Mechanism of Action

Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite acts as a purine nucleotide analog, competitively inhibiting the viral RNA-dependent RNA polymerase (RdRp) and preventing the elongation of the viral RNA chain. Some studies also suggest that its incorporation into the viral RNA can lead to lethal mutagenesis.



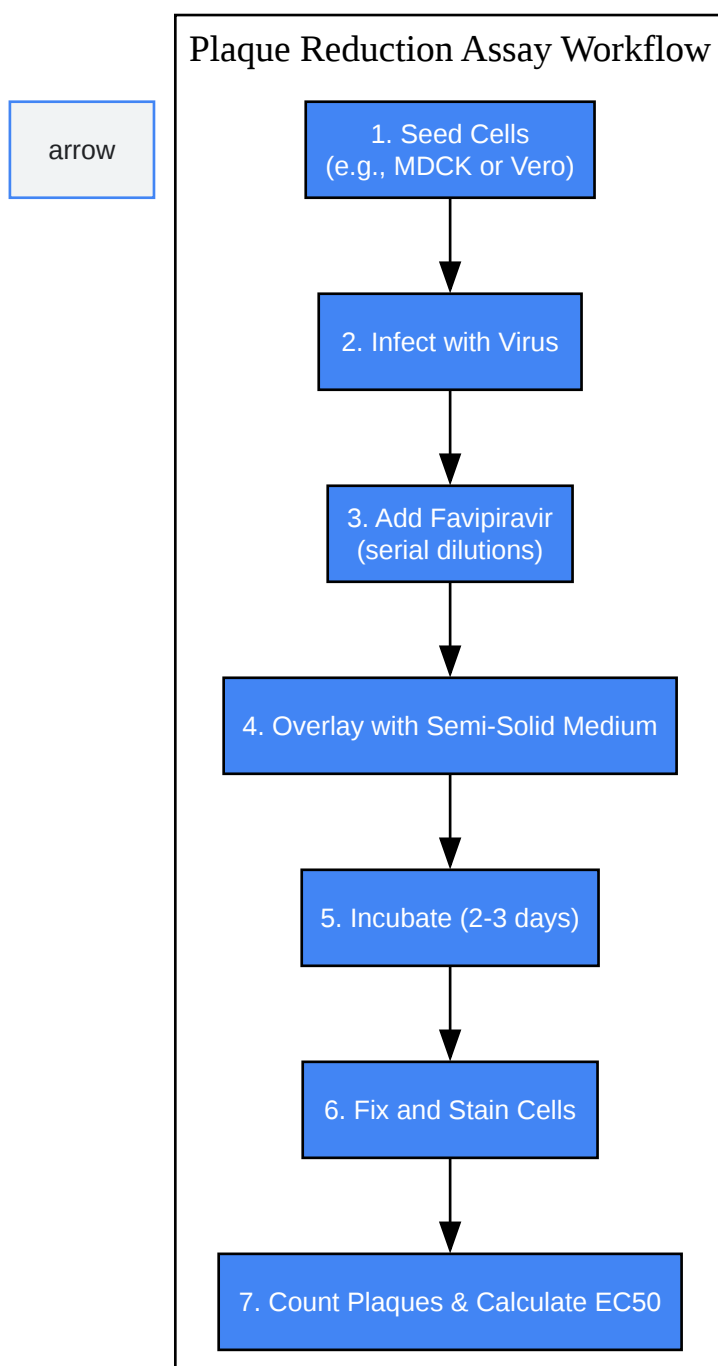
[Click to download full resolution via product page](#)

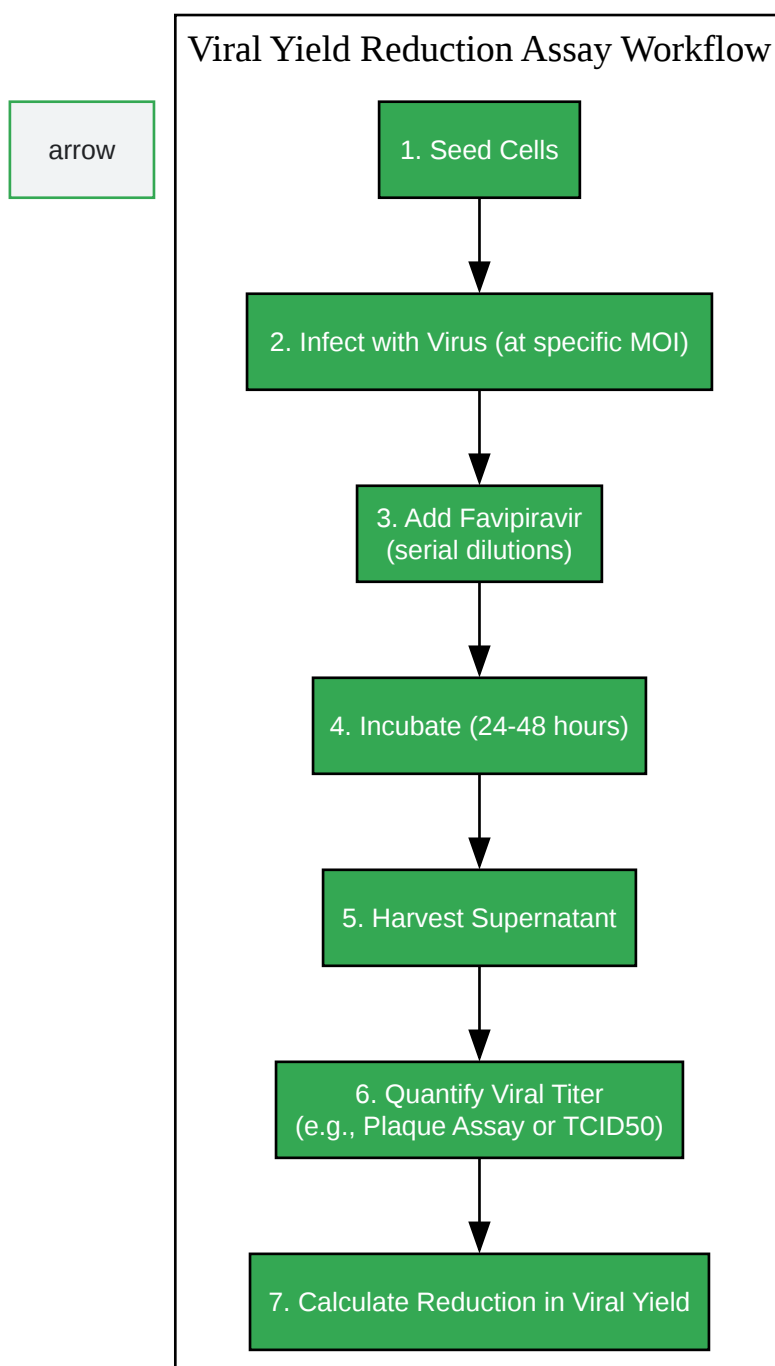
Caption: Mechanism of action of Favipiravir.

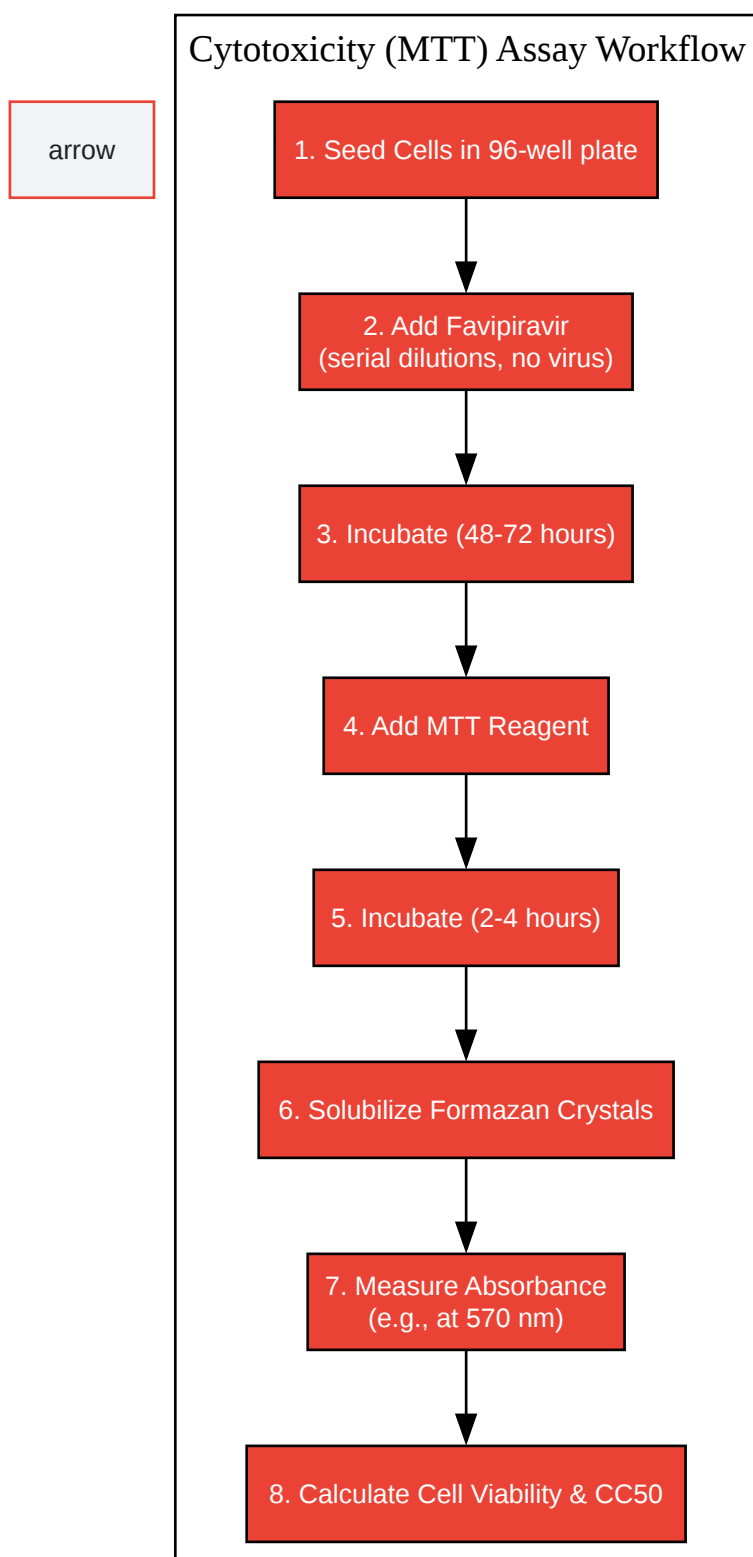
Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Favipiravir (T-705) in Influenza and Dengue Virus Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831351#antiviral-agent-5-application-in-specific-virus-models-e-g-influenza-dengue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com